molecular formula C18H14N6 B014965 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine CAS No. 52197-22-5

2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine

Cat. No. B014965
CAS RN: 52197-22-5
M. Wt: 314.3 g/mol
InChI Key: GSOBPIULDMMNIA-UHFFFAOYSA-N
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Description

2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic compound with a unique structure that has attracted the attention of researchers in various fields.

Mechanism Of Action

The mechanism of action of 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes.

Biochemical And Physiological Effects

Studies have shown that 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine has a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, and has been shown to have anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine in lab experiments is that it has been found to have a high degree of selectivity towards certain enzymes, making it a potentially useful tool in enzyme research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine. One area of interest is its potential use in the development of new antimicrobial agents. Another area of interest is its potential use in cancer research, particularly in the development of new cancer treatments. Additionally, further research is needed to better understand the compound's mechanism of action, which may lead to the development of new drugs and therapies.

Scientific Research Applications

2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties, and has been investigated for its potential use as an antibacterial and antifungal agent. It has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

2,3-diphenylpyrazino[2,3-d]pyridazine-5,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6/c19-17-15-16(18(20)24-23-17)22-14(12-9-5-2-6-10-12)13(21-15)11-7-3-1-4-8-11/h1-10H,(H2,19,23)(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOBPIULDMMNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN=C3N)N)N=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306625
Record name 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenyl-5,8-diaminopyrazino[2,3-D]pyridazine

CAS RN

52197-22-5
Record name NSC183748
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC177960
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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